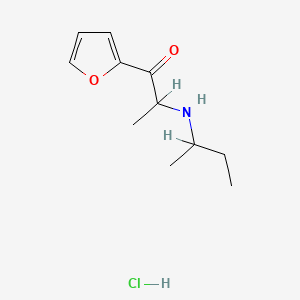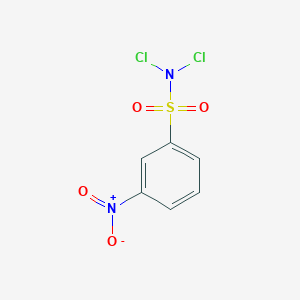
Quinoxaline, 2,3-bis(bromomethyl)-6,7-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxaline, 2,3-bis(bromomethyl)-6,7-dimethoxy- is a heterocyclic compound with the molecular formula C12H12Br2N2O2. It is a derivative of quinoxaline, which is a bicyclic compound consisting of a benzene ring fused with a pyrazine ring. This compound is known for its significant biological and chemical properties, making it a subject of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline, 2,3-bis(bromomethyl)-6,7-dimethoxy- typically involves the bromination of quinoxaline derivatives. One common method includes the reaction of 2,3-dimethoxyquinoxaline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 2 and 3 positions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Quinoxaline, 2,3-bis(bromomethyl)-6,7-dimethoxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoxaline-2,3-dicarboxylic acid derivatives.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of quinoxaline-2,3-dimethyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Reactions: Formation of quinoxaline derivatives with various functional groups.
Oxidation Reactions: Formation of quinoxaline-2,3-dicarboxylic acid derivatives.
Reduction Reactions: Formation of quinoxaline-2,3-dimethyl derivatives.
Scientific Research Applications
Quinoxaline, 2,3-bis(bromomethyl)-6,7-dimethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of quinoxaline, 2,3-bis(bromomethyl)-6,7-dimethoxy- involves its interaction with various molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. This compound has been shown to inhibit bacterial growth by targeting bacterial DNA and enzymes involved in replication .
Comparison with Similar Compounds
- 2,3-Bis(chloromethyl)quinoxaline
- 2,3-Bis(iodomethyl)quinoxaline
- 2,3-Bis(fluoromethyl)quinoxaline
Comparison: Quinoxaline, 2,3-bis(bromomethyl)-6,7-dimethoxy- is unique due to its specific bromomethyl groups, which confer distinct reactivity and biological activity compared to its chloromethyl, iodomethyl, and fluoromethyl counterparts. The bromomethyl groups are more reactive in substitution reactions, making this compound a versatile intermediate in organic synthesis .
Properties
CAS No. |
33561-34-1 |
|---|---|
Molecular Formula |
C12H12Br2N2O2 |
Molecular Weight |
376.04 g/mol |
IUPAC Name |
2,3-bis(bromomethyl)-6,7-dimethoxyquinoxaline |
InChI |
InChI=1S/C12H12Br2N2O2/c1-17-11-3-7-8(4-12(11)18-2)16-10(6-14)9(5-13)15-7/h3-4H,5-6H2,1-2H3 |
InChI Key |
CUUNBRSTYACOSY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(C(=N2)CBr)CBr)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



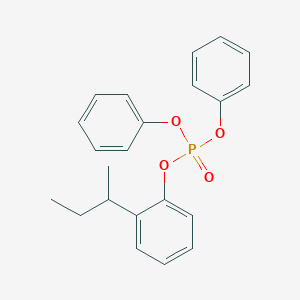
![5-(Benzylsulfanyl)-1-methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14696598.png)
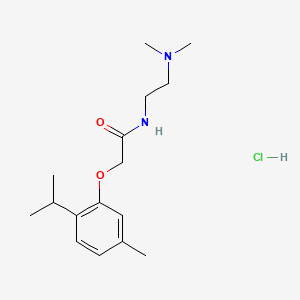
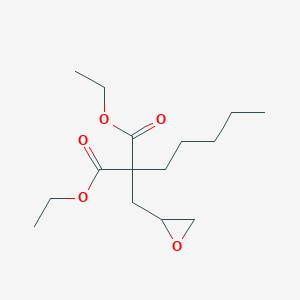
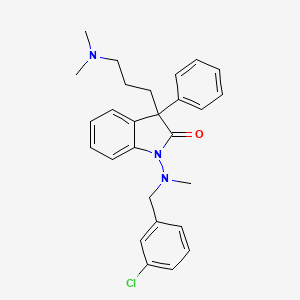
![Benzene, 1,1',1''-[ethylidynetris(seleno)]tris-](/img/structure/B14696615.png)
![1-[Benzyl(propan-2-yl)amino]-3-chloropropan-2-ol](/img/structure/B14696619.png)
![2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethyl benzoate;oxalic acid](/img/structure/B14696622.png)
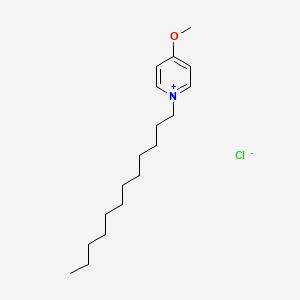
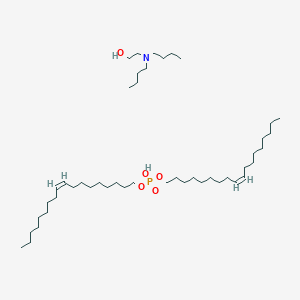
![5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14696655.png)
